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molecular formula C7H5IN2OS B8362118 7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one

7-Iodo-2-methyl-5H-thiazolo[4,5-c]pyridin-4-one

Cat. No. B8362118
M. Wt: 292.10 g/mol
InChI Key: ZFYAGNISHSVXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659401B2

Procedure details

2-Methyl-5H-thiazolo[4,5-c]pyridin-4-one (770 mg, 4.6 mmol) was suspended in 25 ml acetonitrile and N-iodosuccinimide (1.04 g, 4.6 mmol) was added. The reaction mixture was refluxed for 3 hrs. The brown suspension was cooled to 5° C. and stirred for 15 min. The solid was filtered, washed with cold acetonitrile and dried for 1 hour at 50° C. and <30 mbar. The crude product (830 mg, 61%) [MS: m/e=292.9 (M+H+)] was used without any further purification for the next step.
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[CH:9]=[CH:8][NH:7][C:6](=[O:10])[C:5]=2[N:11]=1.[I:12]N1C(=O)CCC1=O>C(#N)C>[I:12][C:9]1[C:4]2[S:3][C:2]([CH3:1])=[N:11][C:5]=2[C:6](=[O:10])[NH:7][CH:8]=1

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
CC=1SC2=C(C(NC=C2)=O)N1
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 hrs
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with cold acetonitrile
CUSTOM
Type
CUSTOM
Details
dried for 1 hour at 50° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The crude product (830 mg, 61%) [MS: m/e=292.9 (M+H+)] was used without any further purification for the next step

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
IC=1C2=C(C(NC1)=O)N=C(S2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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